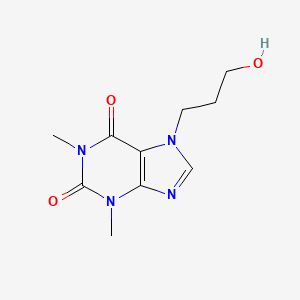
7-(3-Hydroxypropyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. The addition of a hydroxypropyl group to theophylline enhances its solubility and modifies its pharmacokinetic properties, making it a compound of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxypropyl)theophylline typically involves the alkylation of theophylline with 3-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(3-Hydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups attached to the theophylline core.
Substitution: The hydroxypropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-(3-oxopropyl)theophylline.
Reduction: Formation of this compound derivatives with modified side chains.
Substitution: Introduction of various functional groups such as esters, ethers, or amides.
Wissenschaftliche Forschungsanwendungen
7-(3-Hydroxypropyl)theophylline has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxypropyl substitution on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of controlled-release drug formulations and as a precursor for other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of 7-(3-Hydroxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine and other bronchoconstrictors .
Vergleich Mit ähnlichen Verbindungen
Theophylline: The parent compound, widely used as a bronchodilator.
7-(2-Hydroxypropyl)theophylline: A similar derivative with a hydroxypropyl group at a different position.
Caffeine: Another methylxanthine with similar stimulant properties but different pharmacokinetics.
Uniqueness: 7-(3-Hydroxypropyl)theophylline stands out due to its enhanced solubility and modified pharmacokinetic profile, which may offer advantages in specific therapeutic applications. Its unique structure allows for targeted modifications and the development of novel drug formulations .
Eigenschaften
CAS-Nummer |
23146-04-5 |
|---|---|
Molekularformel |
C10H14N4O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3 |
InChI-Schlüssel |
QCGRMMZPZDAITA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




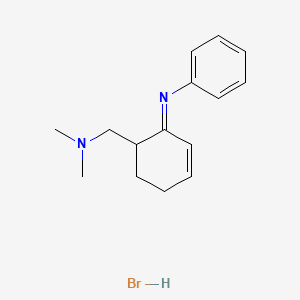




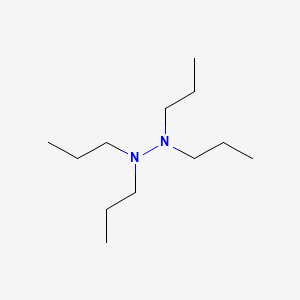
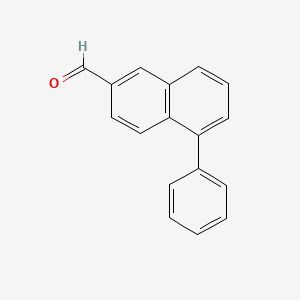
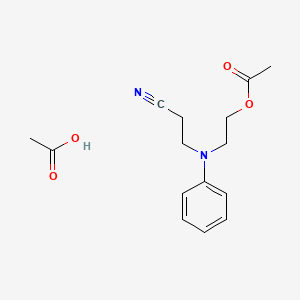
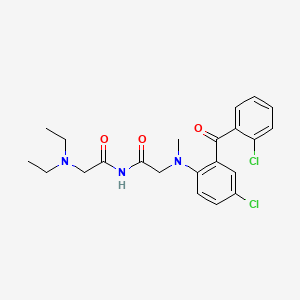
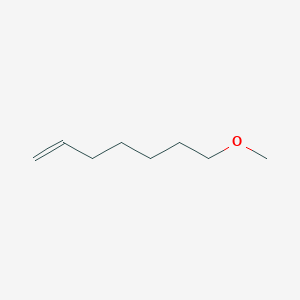

![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
